7-(FURAN-2-YL)-10-(4-NITROPHENYL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE
Overview
Description
7-(FURAN-2-YL)-10-(4-NITROPHENYL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an indenoquinoline core
Preparation Methods
The synthesis of 7-(FURAN-2-YL)-10-(4-NITROPHENYL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indenoquinoline Core: This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Nitrophenyl Group: This step often involves a nitration reaction followed by a coupling reaction to attach the nitrophenyl group to the indenoquinoline core.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
7-(FURAN-2-YL)-10-(4-NITROPHENYL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(FURAN-2-YL)-10-(4-NITROPHENYL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 7-(FURAN-2-YL)-10-(4-NITROPHENYL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with DNA or proteins, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
When compared to similar compounds, 7-(FURAN-2-YL)-10-(4-NITROPHENYL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE stands out due to its unique combination of structural features. Similar compounds include:
Indenoquinoline Derivatives: These compounds share the indenoquinoline core but may lack the furan or nitrophenyl groups.
Furan-Containing Compounds: These compounds contain the furan ring but differ in the rest of their structure.
Nitrophenyl Derivatives: These compounds contain the nitrophenyl group but may have different core structures.
The presence of both the furan and nitrophenyl groups in this compound contributes to its unique chemical and biological properties, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
7-(furan-2-yl)-10-(4-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O5/c29-20-13-15(21-6-3-11-33-21)12-19-23(20)22(14-7-9-16(10-8-14)28(31)32)24-25(27-19)17-4-1-2-5-18(17)26(24)30/h1-11,15,22,27H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGJSVFNTRRUTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(C2C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C53)C6=CC=CO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.